2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[2.2.2]octane-1-carboxylic acid
CAS No.: 1987261-87-9
Cat. No.: VC2975970
Molecular Formula: C23H23NO4
Molecular Weight: 377.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1987261-87-9 |
|---|---|
| Molecular Formula | C23H23NO4 |
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-1-carboxylic acid |
| Standard InChI | InChI=1S/C23H23NO4/c25-21(26)23-11-9-15(10-12-23)13-24(23)22(27)28-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,25,26) |
| Standard InChI Key | XSBMDSOMRNZYPV-UHFFFAOYSA-N |
| SMILES | C1CC2(CCC1CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
| Canonical SMILES | C1CC2(CCC1CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Introduction
Chemical Identity and Structure
2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[2.2.2]octane-1-carboxylic acid is identified by CAS number 1987261-87-9 and possesses the molecular formula C23H23NO4 with a molecular weight of 377.4 g/mol . The structure features a 2-azabicyclo[2.2.2]octane core with a fluorenylmethoxycarbonyl (Fmoc) group attached to the nitrogen atom at position 2, and a carboxylic acid group at position 1 of the bicyclic system.
The compound's structural composition can be represented by various chemical identifiers as shown in Table 1:
Table 1: Chemical Identifiers of 2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[2.2.2]octane-1-carboxylic acid
| Identifier | Value |
|---|---|
| CAS Number | 1987261-87-9 |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-1-carboxylic acid |
| Molecular Formula | C23H23NO4 |
| Molecular Weight | 377.4 g/mol |
| Standard InChI | InChI=1S/C23H23NO4/c25-21(26)23-11-9-15(10-12-23)13-24(23)22(27)28-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,25,26) |
| Standard InChIKey | XSBMDSOMRNZYPV-UHFFFAOYSA-N |
| SMILES | C1CC2(CCC1CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
The 2-azabicyclo[2.2.2]octane core is a rigid bicyclic structure containing a nitrogen atom at position 2. This structural rigidity is significant because it restricts conformational flexibility, making it valuable for applications requiring precise spatial arrangements of functional groups . The Fmoc group attached to the nitrogen provides protection while enabling selective deprotection under specific conditions, a feature crucial for peptide synthesis and other applications in organic chemistry .
Structural Comparisons with Related Compounds
Understanding the relationship between 2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[2.2.2]octane-1-carboxylic acid and structurally similar compounds provides valuable insights into its chemical behavior and potential applications. Table 2 presents a comparison between this compound and several related structures:
Table 2: Comparison of 2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[2.2.2]octane-1-carboxylic acid with Related Compounds
The comparison reveals that minor structural variations can significantly alter the chemical properties and potential applications of these compounds. For instance, the position of the carboxylic acid group (position 1 versus position 3) and stereochemical configuration can influence reactivity patterns and biological activity.
Applications in Organic and Medicinal Chemistry
Peptide Synthesis Applications
The primary application of 2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[2.2.2]octane-1-carboxylic acid lies in peptide chemistry, particularly in Fmoc-based solid-phase peptide synthesis (SPPS) . The Fmoc group serves as a temporary protecting group for the nitrogen, allowing for controlled, selective reactions. The key advantages include:
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The Fmoc group is stable under acidic conditions but can be selectively removed under mild basic conditions using secondary amines like piperidine.
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The rigid azabicyclic structure introduces conformational constraints into peptide backbones, which can:
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Stabilize specific secondary structures
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Enhance binding affinity and selectivity toward biological targets
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Improve metabolic stability against enzymatic degradation
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The carboxylic acid functionality enables incorporation into peptide chains through standard coupling procedures.
Research Significance and Future Perspectives
The significance of 2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[2.2.2]octane-1-carboxylic acid in research stems from its unique structural features and potential applications:
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The compound's rigid bicyclic structure with minimal distortion of the amide bond (τ = 4° and δ = 9°) makes it valuable for studies on conformational control in peptides and other biologically active molecules.
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The presence of the Fmoc protecting group, which is widely used in peptide synthesis, enables the incorporation of this constrained amino acid analogue into peptide sequences using established Fmoc-SPPS protocols .
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The development of structurally related 2-azabicyclo[2.2.2]octane derivatives as ELOVL6 inhibitors suggests potential applications in medicinal chemistry and drug development.
Future research directions may include:
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Investigation of structure-activity relationships (SAR) of 2-azabicyclo[2.2.2]octane derivatives in various biological systems.
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Development of more efficient synthetic routes to access this compound and its analogues in higher yields and with better stereochemical control.
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Exploration of applications in peptidomimetics and the design of conformationally constrained peptide analogues with enhanced pharmacological properties.
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Utilization as a building block for the synthesis of complex natural product analogues and pharmaceutical compounds.
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